2,4,6-Triiodo-1,3,5-triazine
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Overview
Description
2,4,6-Triiodo-1,3,5-triazine is a chemical compound belonging to the triazine family, characterized by the presence of three iodine atoms attached to a triazine ring. The molecular formula for this compound is C3I3N3, and it has a molecular weight of 458.77 g/mol . Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Triiodo-1,3,5-triazine can be synthesized through the iodination of 1,3,5-triazine. The process typically involves the reaction of 1,3,5-triazine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms at the 2, 4, and 6 positions on the triazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triiodo-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or nitric acid and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted triazines where the iodine atoms are replaced by the nucleophiles.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
2,4,6-Triiodo-1,3,5-triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,6-Triiodo-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in coordination chemistry and as a ligand in the synthesis of metal-organic frameworks.
Uniqueness of 2,4,6-Triiodo-1,3,5-triazine: The presence of three iodine atoms in this compound makes it unique compared to other triazine derivatives. This unique structure imparts specific chemical and physical properties, such as increased molecular weight and potential for use as a radiopaque agent in medical imaging .
Properties
Molecular Formula |
C3I3N3 |
---|---|
Molecular Weight |
458.77 g/mol |
IUPAC Name |
2,4,6-triiodo-1,3,5-triazine |
InChI |
InChI=1S/C3I3N3/c4-1-7-2(5)9-3(6)8-1 |
InChI Key |
RIRMMJBLWVZDJF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)I)I)I |
Origin of Product |
United States |
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